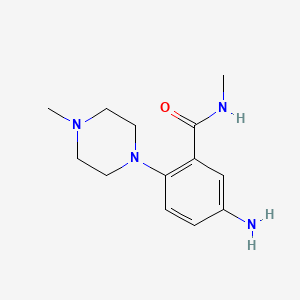

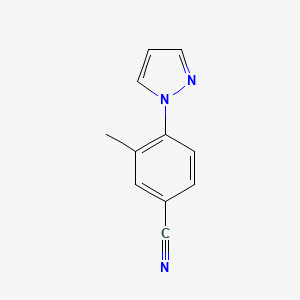

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” is a type of benzamide . Benzamides are aromatic compounds containing an anilide group in which the carboxy group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . In another study, a classical convergent approach for the synthesis of the anticancer drug imatinib, which has a similar structure, was substantially improved .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of the freebase Imatinib, which has a similar structure, was presented in a study . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis

While specific chemical reactions involving “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” have not been found, similar compounds have been studied. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” has a molecular weight of 192.26, and it is a solid at room temperature .Aplicaciones Científicas De Investigación

DNA Binding and Staining

The compound "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide" is closely related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction is pivotal in its widespread use as a fluorescent DNA stain, facilitating the analysis of nuclear DNA content via flow cytometry, chromosome analysis, and cell biology research. The derivative's ability to penetrate cells readily makes it invaluable for studying nuclear and chromosomal structures in plant cell biology (Issar & Kakkar, 2013).

Radioprotection and Topoisomerase Inhibition

Hoechst analogues, which share structural similarities with "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide," are explored for their radioprotective properties and ability to act as topoisomerase inhibitors. This dual functionality highlights their potential in protecting against radiation-induced DNA damage and in the development of cancer therapies by inhibiting DNA topoisomerase, an enzyme critical for DNA replication (Issar & Kakkar, 2013).

Supramolecular Chemistry and Polymer Processing

Benzene-1,3,5-tricarboxamide derivatives, which include structures similar to the compound of interest, find applications in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures. These applications range from nanotechnology to polymer processing, underscoring the compound's versatility in creating advanced materials with tailored properties (Cantekin, De Greef, & Palmans, 2012).

Antipsychotic Activity

JL13, a pyridobenzoxazepine compound structurally related to "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide," demonstrates potential atypical antipsychotic activity. Its behavioral properties, showing similarities to clozapine without inducing significant motor side effects, suggest its promise in treating psychosis with an improved safety profile (Bruhwyler et al., 1997).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For example, Bomedemstat, a similar compound, was developed to inhibit the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66), an oxidating enzyme that mediates demethylation of lysine 4 of histone H3 (H3K4) mono- and di-methyl (H3K4me1 and H3K4me2), modifications known as epigenetics marks .

Safety and Hazards

Direcciones Futuras

While specific future directions for “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” have not been found, similar compounds are being developed for various applications. For instance, Bomedemstat is an investigational drug under development by Imago BioSciences for the treatment of myeloproliferative neoplasms including essential thrombocythemia, polycythemia vera, and myelofibrosis .

Propiedades

IUPAC Name |

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(14)3-4-12(11)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLILMKAWIRREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)

![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)

![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)